Methyl 3-amino-4-iodobenzoate
Overview
Description
Methyl 3-amino-4-iodobenzoate: is an organic compound with the molecular formula C8H8INO2 . It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with an amino group at the 3-position and an iodine atom at the 4-position. This compound is a yellow powder that is slightly soluble in water and is sensitive to light .
Scientific Research Applications
Chemistry: Methyl 3-amino-4-iodobenzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of iodine-containing aromatic compounds on biological systems. It may also be used in the development of radiolabeled compounds for imaging and diagnostic purposes .
Medicine: It can be used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) that target specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for use in various industrial applications, including the manufacture of specialty chemicals .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound can undergo c-n bond formation via cu-catalyzed cross-coupling with boronic acids . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the biochemical processes of the target cells .
Biochemical Pathways
The compound’s ability to undergo c-n bond formation suggests that it may be involved in the synthesis of carbazole alkaloids . These alkaloids are known to have various biological activities, including anti-inflammatory, antiviral, and anticancer effects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Given its potential involvement in the synthesis of carbazole alkaloids, it may contribute to the biological activities associated with these compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-amino-4-iodobenzoate. For instance, the compound should be stored in a dark place, sealed in dry, and at room temperature to maintain its stability . Furthermore, it is recommended to avoid dust formation and ensure adequate ventilation when handling the compound .
Biochemical Analysis
Biochemical Properties
Methyl 3-amino-4-iodobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as aldehyde dehydrogenase, which is involved in the oxidation of aldehydes to carboxylic acids . This interaction is crucial for cell labeling and other biochemical applications. Additionally, this compound can undergo coupling reactions, such as Sonogashira coupling, to form complex organic molecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the respiratory system, causing irritation upon exposure . The compound’s impact on cell function includes alterations in cell signaling pathways, which can lead to changes in gene expression and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s aryl-iodide functionality allows it to undergo coupling reactions, forming complex structures that can interact with various biomolecules . These interactions are essential for its role in organic synthesis and biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is light-sensitive and must be stored in dark conditions to maintain its stability . Over time, degradation can occur, affecting its long-term impact on cellular function. Studies have shown that the compound’s stability is crucial for its effectiveness in biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects. Studies have indicated that high doses of this compound can cause respiratory irritation and other toxic effects . It is essential to determine the appropriate dosage to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in the oxidation of aldehydes to carboxylic acids through its interaction with aldehyde dehydrogenase . This interaction is crucial for its role in cell labeling and other biochemical applications. The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . The compound’s transport and distribution are essential for its effectiveness in biochemical reactions and organic synthesis.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells is crucial for its role in biochemical reactions and its impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-iodobenzoate can be synthesized through various methods. One common synthetic route involves the iodination of methyl 3-aminobenzoate. The reaction typically uses iodine and an oxidizing agent such as sodium iodate or potassium iodate in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 4-position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine under appropriate conditions.
Coupling Reactions: The aryl-iodide functionality can participate in coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with other aromatic or alkyne compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and organolithium compounds.
Oxidation: Reagents like potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and organometallic derivatives.
Oxidation Products: Nitro derivatives.
Reduction Products: Alkylamines.
Coupling Products: Biaryl compounds and alkyne derivatives
Comparison with Similar Compounds
Methyl 4-amino-3-iodobenzoate: Similar structure but with different substitution pattern.
Methyl 3-amino-4-bromobenzoate: Similar structure with bromine instead of iodine.
Methyl 3-amino-4-chlorobenzoate: Similar structure with chlorine instead of iodine
Uniqueness: Methyl 3-amino-4-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine substituent can participate in halogen bonding, which is not possible with bromine or chlorine. This unique property makes it valuable in specific applications where halogen bonding is crucial .
Properties
IUPAC Name |
methyl 3-amino-4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEBNIVVLJEIKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616435 | |
Record name | Methyl 3-amino-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412947-54-7 | |
Record name | Methyl 3-amino-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.